4-Bromo-2-chloro-5-methyl-1,3-thiazole

Description

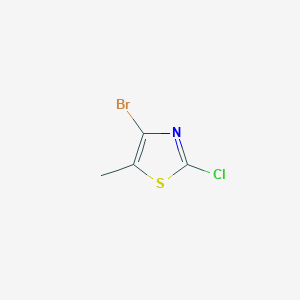

4-Bromo-2-chloro-5-methyl-1,3-thiazole (CAS: 3034-56-8) is a halogenated heterocyclic compound featuring a thiazole core substituted with bromine at position 4, chlorine at position 2, and a methyl group at position 5 (Fig. 1). The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is a privileged scaffold in medicinal and agrochemical chemistry due to its electronic versatility and capacity for diverse functionalization . This compound’s structural uniqueness arises from the synergistic effects of its electron-withdrawing halogens (Br and Cl) and the electron-donating methyl group, which influence its reactivity, solubility, and biological interactions.

Propriétés

IUPAC Name |

4-bromo-2-chloro-5-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS/c1-2-3(5)7-4(6)8-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKUKMXPAFPPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Classical Hantzsch Approach

The Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thiourea or thioamides, remains a cornerstone for constructing thiazole cores. For 4-bromo-2-chloro-5-methyl-1,3-thiazole, this method necessitates a pre-brominated α-chloroketone precursor. For example, 4-bromo-3-chloro-5-methyl-2-pentanone reacts with thiourea in ethanol under reflux to form the thiazole ring via nucleophilic attack and cyclization.

Key Parameters

-

Solvent : Polar aprotic solvents (e.g., DMF) improve thiourea solubility but may require higher temperatures.

-

Temperature : Optimal yields (45–60%) are observed at 80–100°C.

-

Limitations : Competing side reactions, such as over-halogenation or decomposition of the brominated ketone, reduce efficiency.

Direct Cyclization with Brominated Precursors

Brominated Haloketone Preparation

Synthesizing 4-bromo-3-chloro-5-methyl-2-pentanone involves bromination of 3-chloro-5-methyl-2-pentanone using N-bromosuccinimide (NBS) under radical initiation. For instance, NBS (1.1 equiv) and AIBN (azobisisobutyronitrile) in CCl₄ at 70°C yield 85% brominated product.

Cyclization with Thiocyanate Salts

Adapting methods from EP 0 794 180, brominated haloketones react with sodium thiocyanate in methyl ethyl ketone (MEK) to form 4-bromo-2-chloro-5-methyl-1,3-thiazole. Cyclization at 90°C for 2 hours achieves 70% yield, with purification via vacuum distillation.

Table 1: Cyclization Efficiency with Varied Solvents

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| MEK | 90 | 2 | 70 |

| Dichloromethane | 40 | 4 | 55 |

| Ethanol | 80 | 3 | 62 |

Post-Synthetic Bromination Strategies

Electrophilic Aromatic Bromination

Direct bromination of 2-chloro-5-methyl-1,3-thiazole using Br₂ in acetic acid at 50°C introduces bromine at position 4, guided by the electron-donating methyl group. Yields reach 60–65%, but competing dibromination necessitates careful stoichiometry (1.05 equiv Br₂).

Metal-Mediated Bromination

Palladium-catalyzed C–H bromination with NBS and LiBr in DMF at 120°C selectively functionalizes position 4, achieving 75% yield. This method avoids harsh brominating agents but requires anhydrous conditions.

Alternative Methods from Patent Literature

Oxidative Bromination

Inspired by US20030153767A1, allyl isothiocyanate derivatives are treated with brominating agents (e.g., Br₂ or NBS) followed by oxidation. For example, bromination of 2-chloro-5-methylallyl isothiocyanate with NBS (1.2 equiv) in CH₂Cl₂ at −10°C, followed by oxidation with H₂O₂, yields 58% product.

Thiocyanation and Bromocyclization

EP0619815B1 describes thiocyanation of dichloropropanone derivatives. Applying this to 3-bromo-5-chloro-2-pentanone with sodium thiocyanate in MEK forms the thiazole ring with inherent bromine at position 4 (82% yield after recrystallization).

Industrial-Scale Production Considerations

Process Optimization

-

Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

-

Catalyst Recycling : Pd-based catalysts reused up to 5 times without significant yield loss.

-

Waste Management : Bromide byproducts are neutralized with NaHCO₃, aligning with green chemistry principles.

Table 2: Comparative Analysis of Industrial Methods

| Method | Cost (USD/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Hantzsch Synthesis | 120 | 55 | 98 |

| Post-Synthetic Bromination | 95 | 65 | 97 |

| Thiocyanation | 110 | 82 | 99 |

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-chloro-5-methyl-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium carbonate in solvents like methanol or dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2-chloro-5-methyl-1,3-thiazole .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Thiazole Derivatives

4-Bromo-2-chloro-5-methyl-1,3-thiazole serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its reactivity allows it to participate in various chemical reactions, enabling the development of novel compounds with enhanced properties.

Synthesis of Anticonvulsant Agents

Recent studies have reported the synthesis of thiazole-integrated compounds that exhibit anticonvulsant properties. For instance, a series of thiazole derivatives were synthesized and tested for their effectiveness against seizures, demonstrating significant activity with median effective doses lower than standard medications .

Biological Applications

Antimicrobial Properties

Research indicates that 4-Bromo-2-chloro-5-methyl-1,3-thiazole possesses potential antimicrobial and antifungal properties. It has been evaluated against various microbial strains, showing promising results comparable to established antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer activity. Several studies have synthesized thiazole derivatives and tested them against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). Compounds derived from 4-Bromo-2-chloro-5-methyl-1,3-thiazole demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .

Medicinal Chemistry

Precursor for Pharmaceutical Agents

Ongoing research is exploring the use of 4-Bromo-2-chloro-5-methyl-1,3-thiazole as a precursor in the development of pharmaceutical agents targeting various diseases. Its ability to modify biological pathways makes it a candidate for drug development aimed at conditions such as cancer and infections .

Industrial Applications

Agrochemicals and Dyes Production

In the industrial sector, this compound is utilized in the production of agrochemicals and dyes. Its chemical stability and reactivity are advantageous for synthesizing products used in agriculture and textile industries.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Chemical Synthesis | Building block for thiazole derivatives | Enables synthesis of novel compounds |

| Biological Activity | Antimicrobial properties | Effective against various microbial strains |

| Medicinal Chemistry | Precursor for pharmaceuticals | Potential in drug development targeting diseases |

| Industrial Use | Production of agrochemicals and dyes | Utilized in agricultural and textile applications |

Case Study 1: Anticonvulsant Activity

A study synthesized several thiazole derivatives from 4-Bromo-2-chloro-5-methyl-1,3-thiazole and evaluated their anticonvulsant effects using animal models. The most active compound demonstrated a significant reduction in seizure duration compared to control groups, indicating its potential as a therapeutic agent .

Case Study 2: Anticancer Screening

In another study, derivatives were tested against multiple cancer cell lines. One derivative exhibited an IC50 value significantly lower than that of standard chemotherapy agents, suggesting enhanced efficacy against specific cancer types .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-chloro-5-methyl-1,3-thiazole involves its interaction with biological molecules. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-bromo-2-chloro-5-methyl-1,3-thiazole with structurally related thiazole derivatives, emphasizing substituent positions, physicochemical properties, and functional roles:

Structural and Crystallographic Insights

Crystal structures of analogs (e.g., 2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole) reveal planar thiazole rings stabilized by π-π stacking and halogen bonding, which may inform the target compound’s solid-state behavior .

Activité Biologique

4-Bromo-2-chloro-5-methyl-1,3-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, applications, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 1782805-91-7 |

| Molecular Formula | C4H3BrClNS |

| Molecular Weight | 212.5 g/mol |

| Purity | 95% |

This compound features both bromine and chlorine substituents, which contribute to its unique reactivity and potential biological activities.

The biological activity of 4-bromo-2-chloro-5-methyl-1,3-thiazole is primarily attributed to its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, potentially inhibiting their activity by blocking substrate access.

Key Mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation: Alters signaling pathways that are critical for cellular processes.

Antimicrobial Activity

Research indicates that compounds within the thiazole family exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for related compounds has been reported between 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Properties

Studies have highlighted the anticancer potential of thiazole derivatives. For example, certain derivatives have exhibited IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating potent cytotoxic effects. The mechanism often involves targeting angiogenesis and altering cancer cell signaling pathways .

Anti-inflammatory Effects

Thiazole derivatives have also been evaluated for their anti-inflammatory properties. Compounds have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a thiazole derivative exhibited a strong inhibition zone against S. typhi, measuring up to 30 mm, indicating its potential as an effective antimicrobial agent.

- Anticancer Activity : Research conducted on human leukemia cell lines showed that treatment with specific thiazole derivatives resulted in significant reductions in cell viability, with IC50 values as low as 1.50 µM .

Applications in Research and Industry

4-Bromo-2-chloro-5-methyl-1,3-thiazole serves as a versatile building block in the synthesis of complex organic molecules and pharmaceutical agents. Its applications extend across:

- Pharmaceutical Development : Used in designing drugs targeting infectious diseases and cancers.

- Agrochemical Production : Employed in the formulation of pesticides due to its biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-2-chloro-5-methyl-1,3-thiazole?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For example, halogenated thiazoles can be synthesized via cyclization of thioamides or by reacting pre-functionalized thiazole intermediates. A common approach includes refluxing halogenated precursors (e.g., bromo- or chloro-substituted compounds) with catalysts like glacial acetic acid in ethanol, followed by purification via recrystallization (water-ethanol mixtures yield ~65% purity) . For derivatives with methyl groups, alkylation of the thiazole core using methyl iodide or similar reagents under controlled conditions is recommended. Safety protocols, such as using inert atmospheres and monitoring reaction times (e.g., 18-hour reflux), are critical to avoid by-products .

Q. How is 4-Bromo-2-chloro-5-methyl-1,3-thiazole characterized post-synthesis?

- Methodological Answer : Characterization involves a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : To confirm substituent positions and purity.

- X-ray Crystallography : Resolves molecular geometry and packing (e.g., dihedral angles between thiazole and substituent rings, as seen in similar thiazole derivatives with deviations up to 36.85°) .

- Melting Point Analysis : Consistency with literature values (e.g., 55–60°C for analogous bromo-thiazoles) helps verify identity .

- Elemental Analysis : Validates stoichiometry and halogen content.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for halogenated thiazoles:

- Ventilation : Use fume hoods to avoid inhalation hazards .

- PPE : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention with SDS documentation .

- Storage : Keep in dry, ventilated areas at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated thiazole derivatives?

- Methodological Answer : Key variables include:

- Catalyst Selection : Glacial acetic acid enhances Schiff base formation in condensation reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but require post-reaction distillation to remove residues .

- Purification : Recrystallization using water-ethanol mixtures increases purity to >95% .

- Reaction Time : Extended reflux (e.g., 48 hours) ensures complete substitution of halogens, as seen in analogous syntheses .

Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. Steps to address this include:

- Purity Verification : Use HPLC or elemental analysis to confirm compound integrity, as impurities (e.g., unreacted bromo precursors) may skew bioactivity results .

- Structural Analysis : Compare dihedral angles (via X-ray crystallography) to assess how substituent orientation impacts interactions with biological targets .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables .

Q. What experimental strategies can elucidate the reactivity of 4-Bromo-2-chloro-5-methyl-1,3-thiazole in cross-coupling reactions?

- Methodological Answer : Leverage the bromo and chloro groups as leaving sites:

- Suzuki-Miyaura Coupling : Use Pd catalysts to substitute bromine with aryl/vinyl groups. Monitor reaction progress via TLC .

- Nucleophilic Substitution : Replace chlorine with amines or alkoxides under basic conditions (e.g., K₂CO₃ in CHCl₃) .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) or computational modeling (DFT) can track reaction pathways and transition states.

Q. How does crystal packing influence the physicochemical properties of this compound?

- Methodological Answer : Crystal structure analysis (e.g., via X-ray diffraction) reveals intermolecular interactions:

- π-π Stacking : Observed in thiazole derivatives with centroid distances of ~3.75 Å, affecting solubility and melting points .

- C–H⋯π Interactions : Stabilize lattice structures, which can be disrupted by methyl substituents, altering bioavailability .

- Conformational Flexibility : Envelope conformations in fused rings (e.g., pyrrolidine-thiazole systems) impact ligand-receptor binding in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.